molecular formula C9H8N4O B13873615 (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone

(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone

Cat. No.: B13873615
M. Wt: 188.19 g/mol
InChI Key: GHJJSOXBNIICFF-UHFFFAOYSA-N
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Description

(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone is an organic compound that belongs to the class of pyrazoles and pyrazines This compound is of interest due to its unique chemical structure, which combines the properties of both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone typically involves the reaction of 1-methylpyrazole with pyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpyrazol-4-yl)methanol
  • (1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone is unique due to its combination of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C9H8N4O/c1-13-6-7(4-12-13)9(14)8-5-10-2-3-11-8/h2-6H,1H3

InChI Key

GHJJSOXBNIICFF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)C2=NC=CN=C2

Origin of Product

United States

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